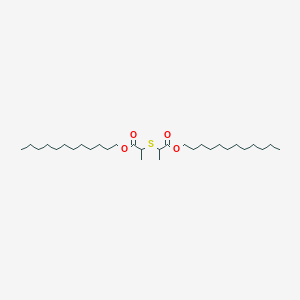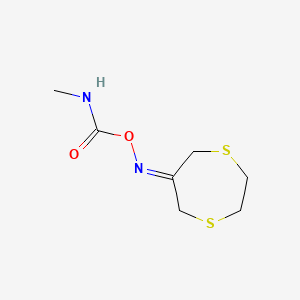
4'-Nitro-2-(piperidinoimino)acetophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Nitro-alpha-(piperidinoimino)acetophenone is a chemical compound with the molecular formula C13H15N3O3 and a molecular weight of 261.28 g/mol . This compound is characterized by the presence of a nitro group (-NO2) attached to the para position of the phenyl ring and a piperidinoimino group attached to the alpha position of the acetophenone moiety. It is a derivative of acetophenone and piperidine, making it a valuable compound in various chemical and pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Nitro-alpha-(piperidinoimino)acetophenone typically involves the reaction of 4-nitroacetophenone with piperidine under specific conditions. One common method is the condensation reaction between 4-nitroacetophenone and piperidine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 4’-Nitro-alpha-(piperidinoimino)acetophenone can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors and automated systems can be employed to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, can also be integrated into the industrial production process to enhance sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
4’-Nitro-alpha-(piperidinoimino)acetophenone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carbonyl group in the acetophenone moiety can be reduced to an alcohol.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 4’-Amino-alpha-(piperidinoimino)acetophenone.
Reduction: Formation of 4’-Nitro-alpha-(piperidinoimino)phenylethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4’-Nitro-alpha-(piperidinoimino)acetophenone has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4’-Nitro-alpha-(piperidinoimino)acetophenone involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The piperidinoimino group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4’-Amino-alpha-(piperidinoimino)acetophenone: A reduced form of the compound with an amino group instead of a nitro group.
4’-Nitro-alpha-(morpholinoimino)acetophenone: A similar compound with a morpholine ring instead of a piperidine ring.
4’-Nitro-alpha-(pyrrolidinoimino)acetophenone: A similar compound with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
4’-Nitro-alpha-(piperidinoimino)acetophenone is unique due to the presence of both a nitro group and a piperidinoimino group, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile chemical reactivity and potential biological activities, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
25561-34-6 |
|---|---|
Formule moléculaire |
C13H15N3O3 |
Poids moléculaire |
261.28 g/mol |
Nom IUPAC |
(2E)-1-(4-nitrophenyl)-2-piperidin-1-yliminoethanone |
InChI |
InChI=1S/C13H15N3O3/c17-13(10-14-15-8-2-1-3-9-15)11-4-6-12(7-5-11)16(18)19/h4-7,10H,1-3,8-9H2/b14-10+ |
Clé InChI |
UIUAGFSGKHCAHV-GXDHUFHOSA-N |
SMILES isomérique |
C1CCN(CC1)/N=C/C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
C1CCN(CC1)N=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


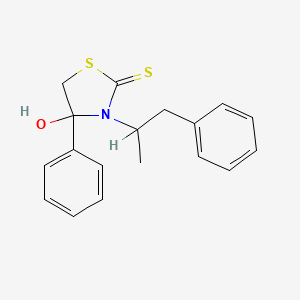
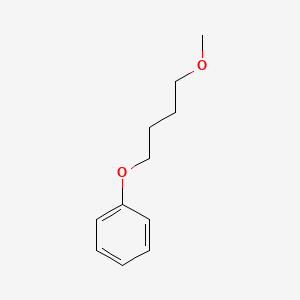
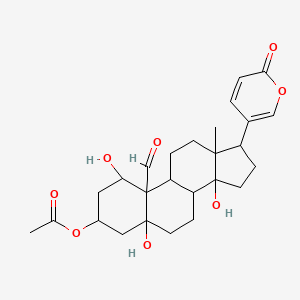
![1-Phenylbicyclo[1.1.0]butane](/img/structure/B14705402.png)
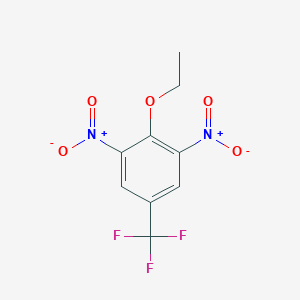
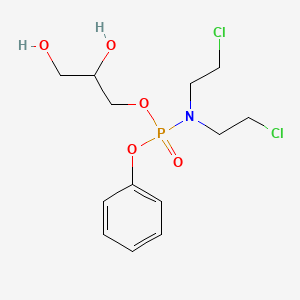
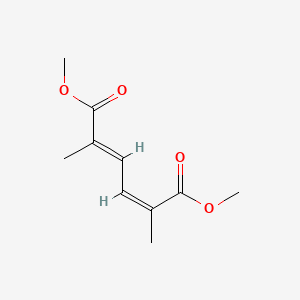
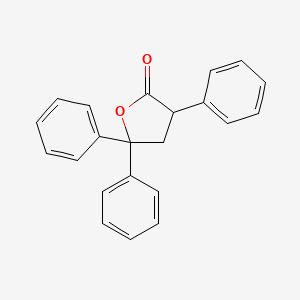
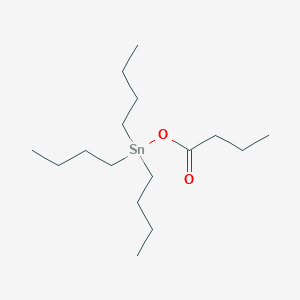
![[(1S,2R,7S,10R,11S,14S)-16-acetyloxy-10,14-dimethyl-19,21-dioxo-20-oxahexacyclo[12.10.0.02,11.05,10.015,23.018,22]tetracosa-4,15-dien-7-yl] acetate](/img/structure/B14705440.png)
![1-Acetylspiro[2.5]octan-4-one](/img/structure/B14705446.png)
